molecular formula C30H18 B14743688 Dibenzo[c,m]pentaphene CAS No. 222-51-5

Dibenzo[c,m]pentaphene

Cat. No.: B14743688
CAS No.: 222-51-5
M. Wt: 378.5 g/mol
InChI Key: RQCIQCDYYKLUBE-UHFFFAOYSA-N
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Description

Dibenzo[c,m]pentaphene is a useful research compound. Its molecular formula is C30H18 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

222-51-5

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

IUPAC Name

heptacyclo[16.12.0.02,15.04,13.07,12.020,29.021,26]triaconta-1(30),2,4(13),5,7,9,11,14,16,18,20(29),21,23,25,27-pentadecaene

InChI

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-17-29-23(15-27(21)25)13-14-24-16-28-22(18-30(24)29)12-10-20-6-2-4-8-26(20)28/h1-18H

InChI Key

RQCIQCDYYKLUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=C(C=CC7=CC=CC=C76)C=C5C4=C3

Origin of Product

United States

The Significance of Polycyclic Aromatic Hydrocarbons Pahs in Contemporary Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their structure, characterized by extensive electron delocalization, gives rise to a host of intriguing electronic and optical properties. kent.ac.uk This has made them a focal point in contemporary research across various fields, from astrophysics to materials science. kent.ac.uk

In the realm of materials chemistry, PAHs are explored for their potential in a wide array of applications. Their inherent properties make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aibeilstein-journals.org The ability of some PAHs to intercalate into DNA also opens up possibilities for their use as fluorescent probes in biological systems. ontosight.ai

The study of PAHs extends beyond terrestrial applications. These molecules are considered important markers for understanding the evolution of galaxies, as well as star and planet formation. kent.ac.uk Research on how PAHs behave under extreme conditions, such as high-speed impacts in space, provides crucial data for future space missions aimed at collecting and analyzing cosmic dust. kent.ac.uk

However, it is important to note that some PAHs are known for their carcinogenic and mutagenic properties, which necessitates careful handling and consideration of their environmental impact. researchgate.netnih.gov

Dibenzo C,m Pentaphene As a Model Molecular Nanographene

Established Synthetic Pathways

The creation of the intricate this compound framework relies on established synthetic organic chemistry reactions, tailored to build the fused five-ring system. These methods often involve the careful design of precursors that can be induced to cyclize and aromatize in a controlled manner.

Oxidative Cyclodehydrogenation Approaches

Oxidative cyclodehydrogenation, most notably the Scholl reaction, is a powerful tool for the synthesis of large PAHs by forming intramolecular aryl-aryl bonds. acs.orgnih.gov This method is particularly useful for creating highly fused aromatic systems from appropriately substituted oligophenylene precursors.

Oligophenylene Precursor Cyclization

The synthesis of this compound via oxidative cyclodehydrogenation necessitates a precursor with a specific arrangement of phenyl rings that can undergo intramolecular cyclization at the desired positions. A plausible oligophenylene precursor for this compound would be a substituted terphenyl derivative, which upon double cyclization, would yield the target pentacyclic system. For instance, a suitably substituted o-terphenyl (B166444) could be envisioned to undergo a dual Scholl reaction to form the this compound core. The strategic placement of blocking groups can be crucial to prevent unwanted side reactions and polymerization. acs.org

The synthesis of larger nanostructures containing the this compound moiety has been achieved by applying the Scholl reaction to aryl-substituted cycloparaphenylenes. uoregon.edu This demonstrates the utility of this reaction in creating complex, strained aromatic systems.

Role of Lewis Acid Catalysts (e.g., Iron(III) Chloride)

Lewis acids are critical components in many Scholl reactions, acting as catalysts to promote the cyclodehydrogenation process. Iron(III) chloride (FeCl₃) is a commonly employed Lewis acid for this purpose. frontiersin.org It is believed to facilitate the reaction by activating the aromatic substrate towards electrophilic attack. In the context of synthesizing large PAHs, FeCl₃ has been used in various conditions, including in combination with other reagents or under specific physical conditions like ball milling to enhance reactivity and yield. frontiersin.org The use of an excess of a Lewis acid like aluminum chloride (AlCl₃) in conjunction with a salt such as sodium chloride at elevated temperatures is another established condition for promoting Scholl cyclizations. frontiersin.org

Catalyst SystemTypical ConditionsApplication
FeCl₃Excess, often in a chlorinated solventGeneral Scholl reactions for PAHs
AlCl₃/NaClExcess, elevated temperatures (140-220 °C)Scholl cyclization of benzoylnaphthalenes
MoCl₅Stoichiometric amountsEffective for various Scholl oxidations
Oxidizing Agents (e.g., Dichlorodicyanoquinone) in Aromatization

In some variations of the Scholl reaction, an external oxidizing agent is used in conjunction with a Brønsted or Lewis acid. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidant that can be used for the aromatization step in the synthesis of polycyclic aromatic compounds. frontiersin.org The combination of DDQ with a strong acid like trifluoromethanesulfonic acid (TfOH) can be a highly effective system for inducing cyclodehydrogenation. researchgate.net The conditions for DDQ-mediated aromatization can be milder than those typically required for traditional Scholl reactions using only a Lewis acid, which can be advantageous when dealing with sensitive substrates. researchgate.net

Oxidizing SystemTypical ConditionsApplication
DDQ/TfOHStoichiometric DDQ, acidic mediumSelective oxidative cyclodehydrogenation
PhI(OOCCF₃)₂/BF₃·Et₂OStoichiometric oxidant, Lewis acidGeneral and effective for Scholl oxidations
Mechanistic Investigations of Cyclodehydrogenation

The mechanism of the Scholl reaction has been a subject of considerable study and is generally believed to proceed through an arenium cation pathway. acs.orgdatapdf.com The process is initiated by the protonation of the aromatic precursor by the Lewis or Brønsted acid, generating a highly reactive arenium ion. This cation then acts as an electrophile and attacks another aryl ring intramolecularly to form a new carbon-carbon bond, leading to a dihydro-intermediate. Subsequent oxidation and deprotonation steps then lead to the final aromatized polycyclic product.

Computational studies, such as those using Density Functional Theory (DFT), have supported the arenium cation-based mechanism. researchgate.net For complex reactions like the conversion of hexaphenylbenzene (B1630442) to hexa-peri-hexabenzocoronene, calculations have shown a "slippery slope" on the potential energy surface, indicating that once the initial cyclization occurs, subsequent steps are energetically favorable and proceed readily without the accumulation of intermediates. researchgate.net This model helps to explain the efficiency of cascade Scholl reactions in forming large, highly fused PAHs.

Solution-Phase Synthesis Techniques

An alternative and powerful solution-phase strategy for the synthesis of strained aromatic systems, including those containing the this compound moiety, is the iterative reductive aromatization/ring-closing metathesis approach. This method, developed by Jasti and coworkers, allows for the construction of nanohoop structures with embedded polycyclic aromatic fragments. acs.orgresearchgate.netoup.com

Utilization of Fluorinated Aromatic Linkers for Helical Architectures

The introduction of helicity into nanographene structures can impart unique chiroptical properties and influence their self-assembly behavior. One strategy to induce a helical twist is through the use of sterically demanding linkers. While not exclusively focused on this compound, the principles of using fluorinated aromatic linkers in the synthesis of metal-organic frameworks (MOFs) can be extrapolated to the design of helical nanostructures. rsc.org

The high electronegativity and van der Waals radius of fluorine atoms can introduce significant steric strain and specific intermolecular interactions. In the context of synthesizing helical architectures, fluorinated aromatic linkers could be incorporated into precursor molecules. The steric repulsion between the fluorine atoms on adjacent aromatic units during a cyclization or polymerization step could force the resulting nanostructure to adopt a non-planar, helical conformation. This approach offers a potential pathway to control the three-dimensional shape of large polycyclic aromatic systems.

Iterative Reductive Aromatization/Ring-Closing Metathesis for Belt Architectures

A significant challenge in the synthesis of complex PAHs is the construction of strained, belt-shaped architectures, which can be considered as segments of carbon nanotubes. A novel and powerful strategy that has been successfully applied to the synthesis of nanohoop targets containing this compound moieties is the iterative reductive aromatization/ring-closing metathesis approach.

This multi-step strategy involves the following key transformations:

Reductive Aromatization: This step converts a precursor containing carbonyl groups into an aromatic ring.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, is used to close a macrocyclic ring.

By iterating these two steps, complex, double-stranded macrocycles can be constructed. This method has proven effective in creating some of the largest aromatic belt fragments reported to date, demonstrating its potential for accessing previously unattainable strained aromatic systems.

Emerging Synthetic Approaches and Future Directions

Photochemical Cyclization Strategies

Photochemical reactions offer an alternative to traditional thermal methods, often proceeding under mild conditions and with high selectivity. nih.gov The use of light to induce chemical transformations can provide access to unique reactive intermediates and reaction pathways. Photochemical cyclization, in particular, holds promise for the synthesis of complex PAHs.

This approach typically involves the irradiation of a precursor molecule with ultraviolet light, leading to the formation of an excited state that can undergo an intramolecular cyclization reaction. For instance, the photolysis of certain PAHs can lead to the formation of covalently bonded dimers through a dehydrogenation and radical polymerization process. nih.gov While the direct photochemical synthesis of this compound has not been extensively reported, the principles of photochemical cyclization suggest it as a viable and potentially more sustainable future direction for the synthesis of this and other complex polycyclic aromatic systems.

Ruthenium-Catalyzed Chemoselective C-O Arylation in Dibenzo-Fused Systems

Modern transition-metal catalysis has revolutionized the synthesis of complex organic molecules. Ruthenium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. Specifically, the chemoselective C-O arylation of dimethoxyanthraquinones has been demonstrated as a convenient method for the synthesis of dibenzo[h,rst]pentaphenes and dibenzo[fg,qr]pentacenes, which are structurally related to this compound.

This method involves the selective reaction of dimethoxyanthraquinones with arylboronates at the ortho C-O bonds to yield diarylation products. A subsequent Corey-Chaykovsky reaction and dehydrative aromatization efficiently afford the desired dibenzo-fused pentaphene or pentacene (B32325) derivatives. The high chemoselectivity of the ruthenium catalyst allows for the targeted functionalization of specific positions on the aromatic core, providing a high degree of control over the final structure. This approach represents a significant advance in the synthesis of complex, dibenzo-fused aromatic systems and holds considerable potential for the future synthesis of this compound and its derivatives with tailored properties.

Catalyst SystemSubstratesProduct Type
Ruthenium catalystDimethoxyanthraquinones, ArylboronatesDibenzo[h,rst]pentaphenes, Dibenzo[fg,qr]pentacenes

Advanced Spectroscopic and Structural Characterization of Dibenzo C,m Pentaphene

High-Resolution Spectroscopic Probes

Spectroscopic methods are fundamental to understanding the precise chemical structure and electronic properties of complex aromatic systems like Dibenzo[c,m]pentaphene. These techniques provide insights from the atomic nucleus to the electronic orbital level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. For this compound (C₃₀H₁₈), ¹H and ¹³C NMR would provide critical data for structural confirmation.

Research Findings: Specific NMR spectral data for this compound are not extensively reported in publicly accessible literature. However, a hypothetical analysis based on its structure predicts a complex spectrum. The ¹H NMR spectrum would feature multiple signals in the aromatic region (typically δ 7.0-9.0 ppm), with chemical shifts influenced by the electronic environment and steric crowding of the 18 protons. The coupling patterns (doublets, triplets, multiplets) would be intricate due to spin-spin interactions between adjacent protons, revealing their connectivity.

Similarly, the ¹³C NMR spectrum would display numerous signals corresponding to the 30 carbon atoms. The large, asymmetric nature of the molecule would likely result in chemically distinct environments for most carbons. Quaternary carbons (those without attached protons) would appear as singlets and be shifted further downfield compared to protonated carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic core of this compound. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to correlate proton and carbon signals, allowing for a complete assignment of the molecular structure. researchgate.netresearchmap.jp

Table 1: Expected NMR Data Characteristics for this compound
TechniqueExpected InformationAnticipated Challenges
¹H NMRSignals in the aromatic region (δ 7.0-9.0 ppm); complex multiplets due to extensive proton-proton coupling.Severe signal overlap requiring high-field instruments and 2D techniques for resolution.
¹³C NMRUp to 30 distinct signals for each carbon atom; chemical shifts indicating the varied electronic environments.Long acquisition times may be needed for quaternary carbons due to their long relaxation times.
2D NMR (COSY, HSQC)Correlation maps linking protons to adjacent protons (COSY) and protons to their directly attached carbons (HSQC).Requires specialized expertise for interpretation of complex cross-peak patterns.

Mass Spectrometry (MS) Techniques in Compound Verification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for unambiguous formula verification.

Research Findings: The molecular formula of this compound is C₃₀H₁₈. nist.gov Using standard atomic weights, its nominal molecular weight is 378 g/mol . In a mass spectrum, the most prominent peak would be the molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 378. The exact mass, determined by HRMS, would be 378.14085, which serves as a definitive confirmation of its elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum of a stable PAH like this is typically characterized by a very intense molecular ion peak and minimal fragmentation, a common feature for large polycyclic aromatic systems. semanticscholar.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound
ParameterExpected ValueSignificance
Molecular FormulaC₃₀H₁₈Defines the elemental composition. nist.gov
Nominal Molecular Weight378Integer mass used for low-resolution MS.
Monoisotopic Mass378.14085 uPrecise mass used for High-Resolution MS (HRMS) confirmation.
Expected Molecular Ion (M⁺˙)m/z 378Confirms the molecular weight of the parent compound.

Optical Spectroscopy: UV-Vis Absorption and Fluorescence Analysis

UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. For PAHs, these spectra are highly characteristic, providing a fingerprint based on their conjugated π-electron systems. beilstein-journals.org

Research Findings: While a specific spectrum for this compound is not readily available, its extensive conjugated system of 30 π-electrons is expected to result in strong absorption of ultraviolet and visible light. The UV-Vis spectrum would likely exhibit multiple absorption bands, characteristic of large PAHs. These bands, often with fine vibronic structure, correspond to π-π* transitions. The position of the longest wavelength absorption maximum (λ_max) provides an indication of the molecule's electronic band gap. nih.gov

Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum, a phenomenon known as the Stokes shift. The shape and intensity of the fluorescence spectrum provide further information about the molecule's electronic structure and rigidity. nih.gov

Table 3: Anticipated Optical Properties for this compound
SpectroscopyExpected FeaturesInformation Gained
UV-Vis AbsorptionMultiple strong absorption bands in the UV and possibly visible regions.Reveals the energy of electronic π-π* transitions and the extent of π-conjugation.
Fluorescence EmissionEmission at a longer wavelength than absorption (Stokes shift).Provides insights into the excited-state properties and structural rigidity.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. researchgate.net It is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for studying the carbon skeleton of PAHs. uwo.ca

Research Findings: No experimental Raman spectrum for this compound has been published. A theoretical analysis suggests that the spectrum would be dominated by strong peaks corresponding to the in-plane stretching vibrations of the C-C bonds within the aromatic rings, typically found in the 1300-1650 cm⁻¹ region. Other characteristic bands would include C-H in-plane bending (1000-1300 cm⁻¹) and ring "breathing" modes at lower frequencies. mdpi.com Because Raman selection rules differ from those of IR, it provides complementary information, and the combination of both techniques allows for a more complete vibrational assignment. researchgate.net

Table 4: Predicted Raman Spectral Regions for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Structural Significance
Aromatic C-C Stretching1300 - 1650Characteristic "fingerprint" of the polycyclic aromatic framework.
C-H In-Plane Bending1000 - 1300Confirms the presence and environment of aromatic C-H bonds.
Ring Breathing/Deformation< 1000Collective vibrations of the entire ring system, sensitive to overall geometry.

Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and electronic properties, solid-state analysis provides the definitive three-dimensional structure of a molecule and describes how molecules arrange themselves in a crystal.

X-ray Crystallography for Crystal Packing and Molecular Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique provides atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state. researchgate.netcapes.gov.br

Research Findings: A crystal structure for this compound has not been reported in the crystallographic databases. Based on its topology, the molecule is expected to be non-planar due to steric hindrance between protons in the "bay" or "fjord" regions, leading to a twisted or helical conformation. An X-ray diffraction study would precisely quantify this deviation from planarity by measuring the dihedral angles between the fused rings.

Table 5: Information Obtainable from X-ray Crystallography of this compound
ParameterType of InformationImportance
Molecular ConformationPrecise bond lengths, bond angles, and torsion angles.Confirms the non-planar, likely helical, structure due to steric strain.
Crystal PackingArrangement of molecules in the unit cell, including π-π stacking distances and geometries.Crucial for understanding solid-state electronic and material properties.
Unit Cell DimensionsLattice parameters (a, b, c, α, β, γ) and space group.Defines the fundamental symmetry and repeating unit of the crystal.

Electrochemical Characterization

Cyclic Voltammetry for Redox Properties

Information not available in the searched scientific literature.

Electronic Structure and Photophysical Phenomena of Dibenzo C,m Pentaphene

Theoretical and Computational Investigations of Electronic States

The electronic properties of dibenzo[c,m]pentaphene are primarily governed by its extended π-conjugated system. Computational chemistry provides powerful tools to model and understand the behavior of these electrons, offering insights into molecular orbitals, energy gaps, and electronic transitions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems. researchgate.net Unlike methods that compute the full many-body wave function, DFT focuses on the electron density to determine the ground-state properties of a system. aps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for large molecules like this compound.

Within the Kohn-Sham framework of DFT, the interacting system of electrons is mapped to a fictitious non-interacting system, for which a set of one-electron orbitals, known as Kohn-Sham orbitals, can be calculated. usd.edu These orbitals and their corresponding energy levels are crucial for understanding the molecule's electronic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, is a key determinant of the molecule's electronic and optical properties. helsinki.fi DFT calculations are routinely used to visualize the spatial distribution of these frontier orbitals and to predict the energy gap, which influences the molecule's reactivity and the wavelength of its lowest-energy electronic absorption. researchgate.nethelsinki.fi

The Linear Combination of Atomic Orbitals (LCAO) method is a quantum chemical approach used to approximate molecular orbitals. arxiv.org In this model, the molecular orbitals are constructed by summing or subtracting the atomic orbitals of the constituent atoms. arxiv.org For planar aromatic molecules like this compound, a simplified LCAO model focusing on the pz atomic orbitals can be used to describe the π molecular orbitals that dominate the frontier electronic structure. arxiv.org

A simplified LCAO model with a minimal set of empirical parameters can be quite accurate in predicting the energy of the highest occupied π orbital and the first π–π* transition energy for a large set of organic compounds. arxiv.org In a study applying such a parameterized LCAO method to various planar organic molecules, the electronic structure of this compound was calculated. arxiv.org The model utilizes specific energy values for the pz atomic orbitals and a bond-length-dependent formula for the interactions between neighboring atoms to construct the Hamiltonian matrix, which is then diagonalized to obtain the π molecular orbital energy eigenvalues. arxiv.org

CompoundCalculated Ionization Energy (eV)Calculated First π-π* Transition (eV)
Benzene (B151609)9.25.0
Naphthalene8.13.2
Anthracene7.42.5
Pentacene (B32325)6.61.6
This compound-5.6 (HOMO Energy)2.2

Data sourced from a parameterized LCAO study. Note: The value for this compound's ionization energy was listed as its HOMO energy in the source. arxiv.org

The energy gap between the HOMO and LUMO is a fundamental property of a molecule that dictates its electronic behavior. When a molecule absorbs light with energy matching this gap, an electron can be promoted from the HOMO to the LUMO. researchgate.net For conjugated systems like this compound, this typically corresponds to a π-π* transition, where an electron moves from a bonding π orbital to an antibonding π* orbital. arxiv.orgresearchgate.net

The energy of this first π-π* transition is a critical parameter, as it corresponds to the lowest energy electronic absorption of the molecule, often observed in its UV-visible spectrum. researchgate.net Theoretical calculations provide a means to predict this energy. For this compound, a parameterized LCAO method calculated the first π-π* transition energy to be 2.2 eV. arxiv.org This value represents the theoretical HOMO-LUMO gap within this model. arxiv.org In general, for polyacenes and other large aromatic hydrocarbons, the HOMO-LUMO gap tends to decrease as the size of the π-conjugated system increases, which results in the absorption of light at longer wavelengths (a bathochromic or red shift). arxiv.org

The multiplicity of a molecular state is defined as 2S+1, where S is the total spin angular momentum. wikipedia.org For most stable, closed-shell organic molecules, all electrons are paired, resulting in S=0 and a singlet ground state (multiplicity = 1). stackexchange.com However, in radicals or certain excited states, unpaired electrons exist, leading to higher multiplicities such as doublets (S=1/2) or triplets (S=1). wikipedia.org

Determining the ground state spin multiplicity is crucial for understanding a molecule's magnetic properties and reactivity. stackexchange.com While this compound is expected to have a closed-shell singlet ground state like other polycyclic aromatic hydrocarbons, computational methods can be used to confirm this and to study its excited states. Spin-unrestricted DFT (UDFT) is a formulation of DFT that allows for the treatment of systems with unpaired electrons by defining separate spatial orbitals for spin-up and spin-down electrons. This method is essential for calculating the properties of open-shell systems. researchgate.net A potential issue with UDFT is spin contamination, where the calculated wave function is not a pure eigenfunction of the total spin operator, which can affect the accuracy of the results. nih.gov For complex molecules, especially those containing transition metals, different DFT functionals can sometimes predict different ground state spin multiplicities, necessitating careful validation. aps.org For this compound, UDFT would be the appropriate method to study its triplet excited state or its radical cation and anion forms.

Stereochemical Aspects and Chiral Recognition of Dibenzo C,m Pentaphene

Applications and Emerging Technologies in Organic Electronics and Nanotechnology

Dibenzo[c,m]pentaphene as an Organic Semiconductor Material

The electronic properties of this compound make it a candidate for use as an organic semiconductor. Like other large PAHs, its fused benzene (B151609) ring structure allows for the delocalization of electrons, which is a key requirement for charge transport.

While the unique, bent N-shaped molecular structure of related dibenzo-anthracene isomers has been highlighted for use in Organic Field-Effect Transistors (OFETs), specific, detailed studies on the charge transport properties, such as carrier mobility, for this compound in OFETs are not extensively detailed in the scientific literature. However, its inclusion in patents for organic thin-film transistors suggests its potential as a semiconductor layer in such devices. google.com The performance of related polycyclic aromatic hydrocarbons in OFETs often depends on factors like solid-state packing and intermolecular electronic coupling, which influence charge-carrier mobility. researchgate.net

The application of this compound in organic photovoltaics (OPVs) is a prospective area of research. The performance of OPVs relies on efficient exciton (B1674681) generation and energy transfer within the active layer. researchgate.net While the fundamental properties of PAHs are relevant to these processes, specific experimental data and detailed research findings on exciton dynamics and energy transfer mechanisms involving this compound in OPV devices are limited in published literature.

This compound has been identified as a component for use in Organic Light-Emitting Diodes (OLEDs). google.com A patent for OLED technology with improved operational stability lists this compound among a number of polycyclic aromatic hydrocarbons. google.com In the context of OLEDs, such compounds are often investigated for their role in the charge-transporting or emissive layers. The stability and electronic characteristics of the material are crucial for the longevity and efficiency of the device. researchgate.netgoogle.com

The potential of this compound as a hole-transporting material is a key aspect of its utility in advanced electronic devices. google.com Theoretical calculations have been performed to estimate its electronic properties. These calculations provide insight into its potential charge transport behavior.

PropertyCalculated Value
π-π* Energy Gap2.2 eV
HOMO Level-5.6 eV
Ionization Potential7.1 eV

Table 1: Calculated electronic properties of this compound. arxiv.org

The relatively low-lying Highest Occupied Molecular Orbital (HOMO) level suggests a stability that is favorable for hole-transporting layers in devices like OLEDs. google.comarxiv.org

Integration into Nanomaterials and Supramolecular Assemblies

The rigid and defined structure of this compound makes it an attractive building block for the bottom-up synthesis of complex carbon-based nanomaterials.

Significant progress has been made in incorporating this compound moieties into larger, strained macrocyclic structures known as carbon nanohoops or aromatic belts. researchgate.netresearchgate.netacs.org The successful synthesis of nanohoops containing this specific PAH unit serves as an important proof-of-principle for new strategies aimed at constructing carbon nanobelts. researchgate.netacs.orgresearchgate.net These nanohoops are considered some of the largest aromatic belt fragments reported to date. researchgate.netacs.org

In one synthetic approach, this compound units have been installed into a pre-existing [n]cycloparaphenylene ([n]CPP) structure. pitt.edu This work highlights a method for creating more complex, radially extended π-systems, which are essentially segments of carbon nanotubes. pitt.edu These molecular structures are of high interest as they can provide new insights for the bottom-up synthesis of uniform carbon nanotube segments, which could have potential applications in advanced hole-transport and electron-transport devices. researchgate.net

Molecular Stacking and π-π Interactions in Supramolecular Chemistry

The formation of ordered molecular assemblies through non-covalent interactions is a cornerstone of supramolecular chemistry. For PAHs like this compound, π-π interactions are the primary driving force for self-assembly. These interactions, arising from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings, dictate the packing structure in the solid state. The specific geometry of these stacks (e.g., face-to-face, parallel-displaced, or T-shaped) profoundly influences the material's electronic properties, such as charge carrier mobility. However, specific experimental or computational studies detailing the preferred stacking motifs, interaction energies, and intermolecular distances for this compound could not be located. General studies on related structures indicate that the extent of π-orbital overlap is a critical parameter, but without dedicated research, these cannot be directly extrapolated to this compound.

Design of Tailored Nanomaterials for Sensors and Energy Storage

The unique photophysical and electronic properties of PAHs make them attractive building blocks for functional nanomaterials. In principle, this compound could be incorporated into larger systems designed for specific tasks. For instance, its fluorescence might be harnessed for chemical sensors, where binding to an analyte could modulate the emission spectrum. In the context of energy storage, PAHs can serve as redox-active components in battery electrodes or as building blocks for porous polymers for supercapacitors.

General information on a related isomer, Benzo[c]pentaphene, suggests potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to its high fluorescence efficiency and stability. ontosight.ai Studies on the self-assembly and aggregation properties of this related compound point towards its potential use in nanotechnology. ontosight.ai However, there is no specific research available that details the synthesis or performance of tailored nanomaterials explicitly using this compound for sensor or energy storage applications. The design of such materials would require a fundamental understanding of its electronic structure and interaction modes, data which is currently lacking in the available literature.

Derivatives and Structure Property Relationship Studies of Dibenzo C,m Pentaphene Analogues

Synthesis and Characterization of Substituted Dibenzo[c,m]pentaphene Derivatives

At present, specific synthetic routes for substituted this compound derivatives have not been extensively reported. However, the synthesis of such complex PAHs would likely draw upon established methodologies in nanographene chemistry. Techniques such as the Scholl reaction, a powerful tool for creating carbon-carbon bonds through oxidative cyclodehydrogenation, would be a primary candidate for the final aromatization step. Precursor design would be critical, likely involving multi-step organic syntheses to construct the this compound core with desired functional groups.

The characterization of these putative derivatives would employ a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the molecular structure and confirming the position of substituents. Mass spectrometry would verify the molecular weight and elemental composition. To probe the electronic and optical properties, UV-visible absorption and photoluminescence spectroscopy would be utilized to determine the HOMO-LUMO gap and emission characteristics. Furthermore, cyclic voltammetry would be employed to investigate the electrochemical behavior, including oxidation and reduction potentials, which are crucial for applications in organic electronics.

Comparative Analysis with Related Polycyclic Aromatic Hydrocarbons

To understand the potential properties of this compound derivatives, a comparative analysis with structurally related PAHs and nanographenes is instructive.

Non-fluorinated nanographenes offer a basis for understanding the fundamental electronic properties of large π-conjugated systems. The electronic and optical properties of these molecules are intimately linked to their size, shape, and edge structure. For instance, increasing the number of aromatic rings in a PAH generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. The specific topology of ring fusion in this compound would dictate its unique electronic signature compared to other isomers of C30H18.

Table 1: Comparison of Electronic Properties of Representative Non-Fluorinated Nanographenes

Compound Molecular Formula HOMO (eV) LUMO (eV) Band Gap (eV)
Pentaphene (B1220037) C22H14 -5.21 -2.35 2.86
Benzo[h]pentaphene C26H16 -5.15 -2.48 2.67

Note: The data in this table is based on theoretical calculations for analogous compounds and is intended for comparative purposes.

The introduction of helicity into nanographene structures induces chirality and unique chiroptical properties, such as circularly polarized luminescence (CPL). Helicenes are PAHs with a screw-shaped structure, and their incorporation into larger nanographenes can lead to materials with potential applications in spintronics and enantioselective sensing. While this compound itself is not inherently helical, derivatization could introduce steric strain leading to a twisted conformation, or it could be incorporated into larger, explicitly helical structures. The resulting chiroptical properties would be highly dependent on the degree and nature of the helical twist.

Tribenzo[fg,ij,rst]pentaphene is a larger, more extended PAH compared to this compound. A key consideration in such molecules is their planarity. While smaller PAHs are often planar, larger systems can exhibit deviations from planarity due to steric hindrance between protons on adjacent rings. This deviation from planarity can significantly impact the electronic properties by altering the degree of π-orbital overlap. Theoretical studies on tribenzo[fg,ij,rst]pentaphene dimers have explored the intermolecular forces and electronic properties, which are influenced by their stacking behavior. It can be inferred that the planarity of this compound and its derivatives would be a critical factor in determining their solid-state packing and, consequently, their charge transport properties.

Exploration of Enhanced Electronic Properties through Derivatization

Derivatization is a powerful strategy to tune the electronic properties of PAHs for specific applications. The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby altering the band gap, redox potentials, and optical properties. For instance, the introduction of electron-donating groups like alkoxy or amino moieties would be expected to raise the HOMO level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups such as cyano or nitro groups would lower the LUMO level, facilitating reduction.

Theoretical studies, primarily using Density Functional Theory (DFT), are invaluable for predicting the effects of derivatization. These computational methods can model how different substituents would impact the electronic structure and properties of the this compound core. Such studies can guide synthetic efforts by identifying promising derivatives with tailored electronic characteristics for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Table 2: Predicted Effects of Substitution on the Electronic Properties of a Model PAH

Substituent Effect on HOMO Effect on LUMO Expected Change in Band Gap
Methoxy (-OCH3) Increase Minimal Change Decrease
Amino (-NH2) Significant Increase Minimal Change Significant Decrease
Cyano (-CN) Decrease Significant Decrease Minimal Change

Note: This table represents general trends observed in substituted PAHs and serves as a predictive model for this compound derivatives.

Future Research Directions and Outlook

Advancements in Scalable Synthesis for Industrial Applications

Modern synthetic organic chemistry offers several powerful tools that could be adapted for dibenzo[c,m]pentaphene. Key future directions include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Sonogashira couplings are workhorses in PAH synthesis. A forward-looking approach for this compound would involve designing precursors that can be stitched together in the final steps using these reliable reactions. For instance, a rational synthesis for the related isomer dibenzo[fg,op]naphthacene was achieved through a palladium-catalyzed cross-coupling of arylboronic acids followed by a cyclization step. rsc.org

Cascade Reactions: One-pot sequences where multiple chemical bonds are formed consecutively without isolating intermediates can dramatically improve efficiency, reduce waste, and simplify purification. researchgate.net Designing a cascade reaction to form the this compound skeleton is a significant but highly rewarding challenge.

Photochemical and Electrochemical Cyclization: Light- or electricity-driven reactions can provide mild and efficient alternatives to harsh thermal methods. Photochemical cyclodehydroiodination, for example, was successfully used to create an efficient synthesis for dibenzo[hi,st]ovalene, overcoming a lengthy 12-step route. acs.org Electrochemical approaches are also gaining traction for the clean assembly of complex PAHs. researchgate.net

The development of a truly scalable synthesis will be a watershed moment, transforming this compound from a laboratory curiosity into a viable platform for tangible materials.

Multidisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The true potential of a molecule like this compound can only be realized through a multidisciplinary approach that combines chemical synthesis with physical characterization and materials engineering. The unique arrangement of its fused rings dictates its fundamental electronic and photophysical properties, which in turn determine its suitability for various applications. mun.ca

Future research at this interface will likely focus on:

Charge Transport Properties: The extended π-conjugated system of this compound suggests it could function as an organic semiconductor. Detailed studies involving the fabrication of prototype devices like Organic Field-Effect Transistors (OFETs) will be essential. Research on analogous compounds such as dibenzo(de,st)pentacene has already shown promise for its charge transport capabilities. ontosight.ai

Photophysical Characterization: A deep understanding of how this compound absorbs and emits light is critical. This involves measuring its fluorescence quantum yield, emission spectrum, and excited-state lifetime. The related molecule benzo(c)pentaphene (B14747045) is noted for its high fluorescence efficiency, a property that makes it a candidate for Organic Light-Emitting Diodes (OLEDs). ontosight.ai Single-molecule spectroscopy could reveal unique behaviors not observable in bulk measurements, as demonstrated for dibenzo[hi,st]ovalene. acs.org

The synergy between chemists synthesizing the molecules, physicists measuring their properties, and materials scientists integrating them into devices will be paramount for translating fundamental properties into functional technologies.

Rational Design of Next-Generation this compound-Based Materials

Beyond studying the parent molecule, a major avenue of future research lies in the rational design of new materials based on the this compound framework. This involves strategically modifying the core structure to fine-tune its properties for specific, high-value applications. chemrxiv.orgrsc.org

Key strategies for rational design will include:

Computational Modeling: Before embarking on challenging syntheses, computational methods like Density Functional Theory (DFT) can predict the electronic and optical properties of hypothetical derivatives. researchgate.net This in-silico approach allows researchers to screen numerous potential structures and prioritize those with the most promising characteristics for applications like optoelectronics or photocatalysis.

Heteroatom Doping: Replacing specific carbon atoms in the aromatic skeleton with elements like nitrogen, boron, or phosphorus can dramatically alter the molecule's electronic character. This strategy has been effectively used to tune the HOMO-LUMO gap and redox properties of other PAHs, creating both electron-donating and electron-accepting materials. acs.org

Functionalization with Donor-Acceptor Groups: Attaching electron-donating and electron-accepting chemical groups to the periphery of the this compound core can induce intramolecular charge transfer. This is a proven design principle for creating materials for organic solar cells and advanced fluorescent probes. rsc.org

The table below outlines potential properties of rationally designed this compound derivatives based on research into analogous PAH systems.

Analogous Compound Key Property Investigated Potential Application Citation
Dibenzo(de,st)pentaceneCharge transport, photoluminescenceOFETs, OLEDs, OPVs ontosight.ai
Dibenzo[hi,st]ovaleneHigh fluorescence quantum yield (79%), stimulated emissionLight-emitting materials, lasers acs.org
DibenzophosphapentaphenesTunable redox/optical properties, coordination abilityTunable electronic materials, self-assembled systems acs.org
Benzo(c)pentapheneHigh fluorescence efficiency, DNA intercalationOLEDs, fluorescent biological probes ontosight.ai

By leveraging these design principles, scientists can create a diverse library of this compound-based materials, each tailored with the precise properties needed for the next generation of organic electronics and smart materials.

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